

1-(3-Aminophenyl)pyrrolidin-2-one chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Aminophenyl)pyrrolidin-2-one

Cat. No.: B112458

[Get Quote](#)

An In-depth Technical Guide to 1-(3-Aminophenyl)pyrrolidin-2-one

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of **1-(3-Aminophenyl)pyrrolidin-2-one**, tailored for researchers, scientists, and professionals in drug development. The pyrrolidinone core is a significant scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Properties and Structure

1-(3-Aminophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a central pyrrolidin-2-one ring substituted with an aminophenyl group. This structure combines the features of a lactam with an aromatic amine, making it a valuable building block in synthetic chemistry.

Data Presentation: Core Chemical Properties

The fundamental physicochemical properties of **1-(3-Aminophenyl)pyrrolidin-2-one** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	[4] [5]
Molecular Weight	176.21 g/mol	[4]
CAS Number	31992-43-5	[4] [5]
IUPAC Name	1-(3-aminophenyl)pyrrolidin-2-one	[4]
Physical State	Solid	[6]
InChI Key	ZQGGRBIDRBYUJS-UHFFFAOYSA-N	[4]
SMILES	C1CC(N(C1)C2=CC=CC(=C2)N)=O	[7]

Structural Information

The chemical structure consists of a five-membered lactam ring (pyrrolidin-2-one) where the nitrogen atom is attached to the meta-position (C3) of an aniline ring.

*Caption: 2D Chemical Structure of **1-(3-Aminophenyl)pyrrolidin-2-one**.*

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **1-(3-Aminophenyl)pyrrolidin-2-one** are not extensively published in peer-reviewed literature, a general methodology can be inferred from standard organic synthesis techniques for N-aryl lactams.

General Synthesis Protocol: N-Arylation of Pyrrolidin-2-one

A plausible and common method for synthesizing N-aryl pyrrolidinones involves the coupling of a pyrrolidinone with an appropriate aryl halide or the cyclization of an N-aryl-4-halobutanamide. An alternative approach involves the reaction of an aniline with γ -butyrolactone at high temperatures, often with an acid catalyst.

Example Synthetic Workflow:

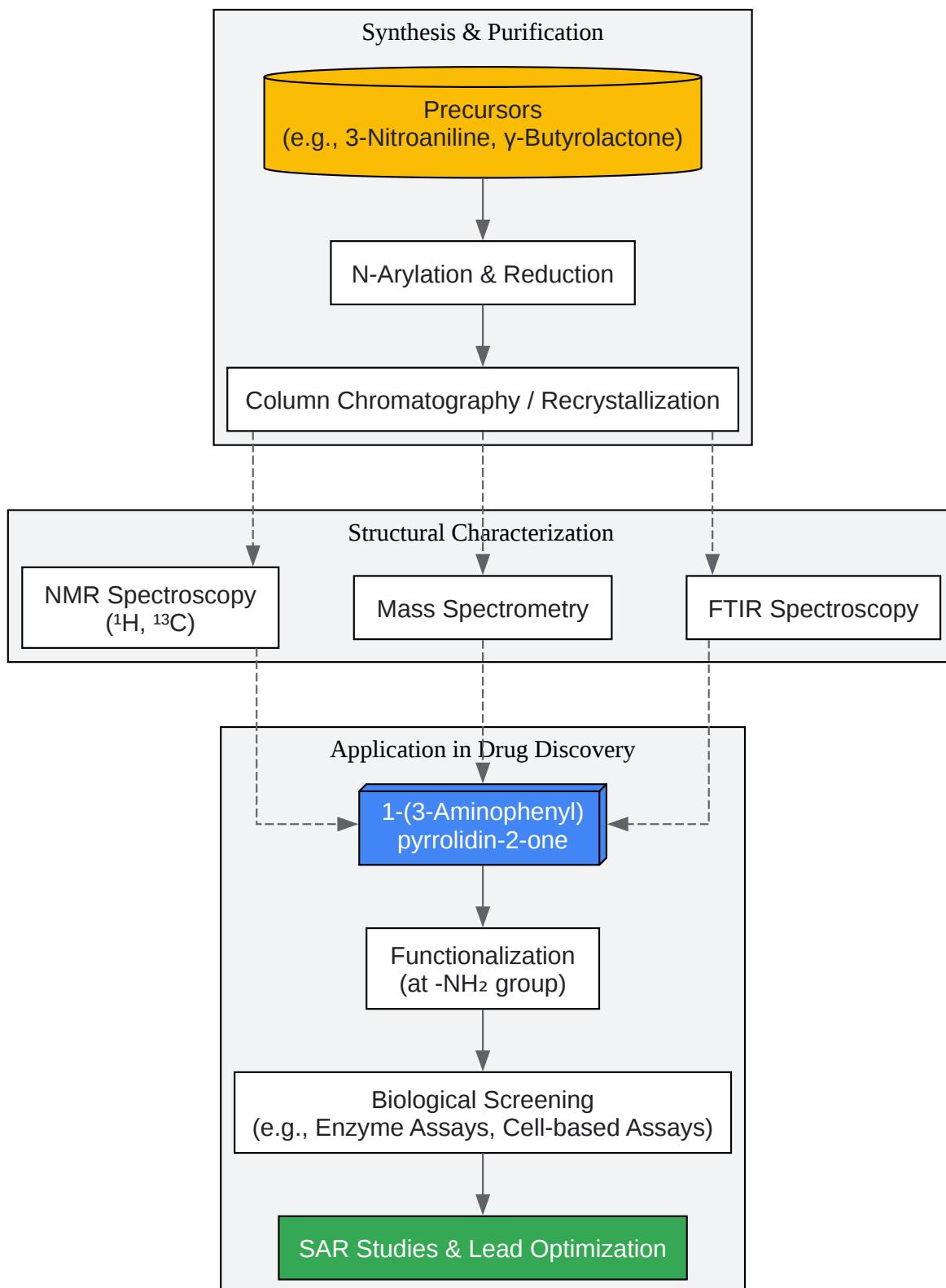
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, 3-nitroaniline and γ -butyrolactone are combined in a high-boiling point solvent (e.g., xylenes) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- Heating: The mixture is heated to reflux for 12-24 hours, with water being removed via a Dean-Stark apparatus.
- Workup and Intermediate Isolation: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate, 1-(3-nitrophenyl)pyrrolidin-2-one.
- Nitro Group Reduction: The isolated intermediate is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation (using H_2 gas) or treated with a reducing agent like tin(II) chloride or sodium dithionite until the reduction is complete (monitored by TLC).
- Purification: The catalyst is removed by filtration through celite. The filtrate is concentrated, and the resulting crude product, **1-(3-aminophenyl)pyrrolidin-2-one**, is purified using column chromatography on silica gel or by recrystallization to yield the final product.

Analytical Characterization Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube.
- Data Acquisition: Acquire 1H NMR and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Expected 1H NMR Signals: The spectrum would be expected to show characteristic signals for the aromatic protons of the 3-aminophenyl ring, the amino (-NH₂) protons, and the three distinct methylene (-CH₂) groups of the pyrrolidinone ring.

- Expected ^{13}C NMR Signals: The spectrum would show signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.

Biological Context and Potential Applications


The pyrrolidinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of many compounds with diverse biological activities.^{[2][3]} Derivatives have been investigated for various therapeutic areas.

- Central Nervous System (CNS) Disorders: Certain 2-oxo-pyrrolidine derivatives have been developed and patented for the treatment of neurological disorders, including epilepsy.^[8]
- Antimicrobial Activity: The pyrrolidinone ring system has been identified as a promising scaffold for developing novel antibacterial agents. For example, pyrrolidine-2,3-diones have been discovered as inhibitors of *P. aeruginosa* Penicillin-Binding Protein 3 (PBP3).^[9]
- Anticancer Research: The antiproliferative activities of various pyrrolidinone derivatives have been tested against several cancer cell lines, with some showing low micromolar efficacy.^[3]

Given this context, **1-(3-Aminophenyl)pyrrolidin-2-one** serves as a key intermediate for the synthesis of more complex molecules for screening in drug discovery programs. The primary amine group provides a reactive handle for further functionalization, allowing for the creation of libraries of derivatives to explore structure-activity relationships (SAR).

Mandatory Visualizations

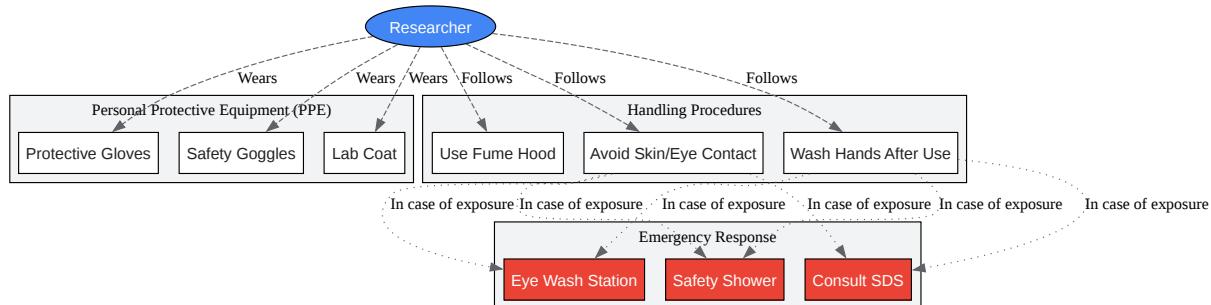
The following diagrams illustrate logical workflows relevant to the study and application of **1-(3-Aminophenyl)pyrrolidin-2-one** in a research context.

[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to application in drug discovery.

Safety and Handling

1-(3-Aminophenyl)pyrrolidin-2-one is classified with several hazards according to GHS information.^[4] Users should consult a full Safety Data Sheet (SDS) before handling.


GHS Hazard Statements:

- H302: Harmful if swallowed.^{[4][5]}
- H315: Causes skin irritation.^{[4][5][6]}
- H319: Causes serious eye irritation.^{[4][5][6]}
- H335: May cause respiratory irritation.^{[5][6]}

Precautionary Measures:

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
^{[10][11]}
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.^{[10][11]}
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.^[11]
- Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.^[10]

The diagram below outlines the standard safety protocol for handling this chemical.

[Click to download full resolution via product page](#)

Caption: Recommended safety and handling workflow for laboratory use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-(3-Aminophenyl)pyrrolidin-2-one | C10H12N2O | CID 683956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]

- 6. 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 [sigmaaldrich.com]
- 7. 1-(3-Aminophenyl)pyrrolidine-2-carboxamide | C11H15N3O | CID 43132713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 9. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of *P. aeruginosa* PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kishida.co.jp [kishida.co.jp]
- 11. enamine.enamine.net [enamine.enamine.net]
- To cite this document: BenchChem. [1-(3-Aminophenyl)pyrrolidin-2-one chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112458#1-3-aminophenyl-pyrrolidin-2-one-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com